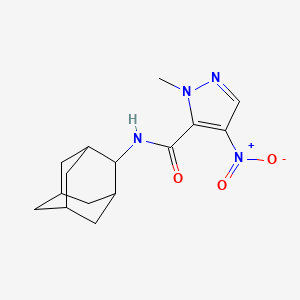
N-(2-ADAMANTYL)-1-METHYL-4-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-ADAMANTYL)-1-METHYL-4-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE is a compound that features an adamantane moiety, which is a polycyclic cage molecule known for its high symmetry and remarkable properties . The adamantane structure is often utilized in drug design due to its ability to enhance the lipophilicity and pharmacological properties of active drugs .
Preparation Methods
The synthesis of N-(2-ADAMANTYL)-1-METHYL-4-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE involves several steps. One common method includes the functionalization of adamantane derivatives through radical or carbocation intermediates . The reaction conditions often involve the use of strong acids or radical initiators to facilitate the formation of the desired product . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
N-(2-ADAMANTYL)-1-METHYL-4-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like iodine and reducing agents such as hydrogen gas . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of nitro derivatives, while reduction could yield amine derivatives .
Scientific Research Applications
This compound has diverse applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, adamantane derivatives are known for their antiviral and anti-inflammatory properties . The compound’s unique structure also makes it useful in the development of drug delivery systems and surface recognition studies . In industry, it can be used in the production of high-energy fuels and polymers .
Mechanism of Action
The mechanism of action of N-(2-ADAMANTYL)-1-METHYL-4-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE involves its interaction with molecular targets and pathways in the body . For instance, adamantane derivatives are known to inhibit dopamine reuptake, which can lead to analgesic and anti-Parkinson’s effects . The compound may also interact with NMDA receptors, contributing to its pharmacological activity .
Comparison with Similar Compounds
N-(2-ADAMANTYL)-1-METHYL-4-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE can be compared to other adamantane derivatives such as amantadine and memantine . These compounds share similar structural features but differ in their specific functional groups and pharmacological properties . For example, amantadine is primarily used as an antiviral and anti-Parkinson’s drug, while memantine is used to treat Alzheimer’s disease . The unique combination of the adamantane moiety with the pyrazole and nitro groups in this compound gives it distinct chemical and biological properties .
Properties
IUPAC Name |
N-(2-adamantyl)-2-methyl-4-nitropyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O3/c1-18-14(12(7-16-18)19(21)22)15(20)17-13-10-3-8-2-9(5-10)6-11(13)4-8/h7-11,13H,2-6H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAWDUQDQYPBANU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)[N+](=O)[O-])C(=O)NC2C3CC4CC(C3)CC2C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-fluoro-N-[3-(4-methyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)phenyl]benzamide](/img/structure/B5702579.png)


![2-METHYL-N-[(E)-1-(3-METHYL-2-THIENYL)METHYLIDENE]-3-(4-NITRO-1H-PYRAZOL-1-YL)PROPANOHYDRAZIDE](/img/structure/B5702603.png)

![N-[4-(benzyloxy)phenyl]-2-(2,3-dimethylphenoxy)acetamide](/img/structure/B5702614.png)
![3-[5-(4-bromophenyl)-1-(propan-2-yl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5702620.png)


![2-ethyl-5-(3-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5702634.png)
![N-[(1-methyl-1H-benzimidazol-2-yl)methylene]-1H-benzimidazol-2-amine](/img/structure/B5702642.png)

![2-[(5-ethyl-3-thienyl)carbonyl]-N-(3-methylphenyl)hydrazinecarbothioamide](/img/structure/B5702664.png)
![2-(2-methoxyphenyl)-5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5702671.png)
